Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Description
Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyridine family, known for their diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
sodium;6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3.Na/c1-14-5-2-3-6-9-10-7(8(12)13)11(6)4-5;/h2-4H,1H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXZXQHKQGJBQZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=NN=C2C(=O)[O-])C=C1.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N3NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves a transamidation followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products: The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities.
Scientific Research Applications
Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes such as JAK1 and JAK2, which play crucial roles in signal transduction pathways.
Pathways Involved: By inhibiting these enzymes, the compound can modulate immune responses and inflammatory processes, making it useful in treating autoimmune diseases and cancers.
Comparison with Similar Compounds
1,2,3-Triazolo[1,5-a]pyrazines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
1,2,3-Triazolo[4,5-b]pyrazines: Another class of triazole-fused heterocycles with significant medicinal applications.
Uniqueness: Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound in drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
